2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring, which includes two non-adjacent nitrogen atoms12.Chemical Reactions
Imidazoles can undergo a variety of chemical reactions, including NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives2.
Scientific Research Applications
Imidazole-Based Compounds in Medicinal Chemistry
Imidazole rings, present in the molecule, are crucial in medicinal chemistry. Compounds containing imidazole rings, including those with sulfonyl groups, have been explored for various biological activities. For instance, sulfamoyl azides derived from secondary amines, including imidazolium compounds, have been utilized for synthesizing 1-sulfamoyl-1,2,3-triazoles. These triazoles are intermediates that can undergo further transformations, indicating the imidazole ring's role in synthesizing potentially bioactive molecules (Culhane & Fokin, 2011).
Pyrazole Derivatives as Antimicrobial Agents
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. A study on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives has demonstrated significant antibacterial and antifungal activities, showcasing the potential of pyrazole-containing compounds in developing new antimicrobial agents (Shah et al., 2014).
Heterocyclic Compounds in Chemical Synthesis
The synthesis and reactivity of heterocyclic compounds, particularly those incorporating sulfonyl groups and imidazole functionalities, are of significant interest in chemical research. These compounds are explored for their potential applications in creating novel materials, pharmaceuticals, and agrochemicals. For example, the synthesis of sulfamoyl azides and their conversion into 1-sulfamoyl-1,2,3-triazoles highlight the versatility of these heterocyclic frameworks in organic synthesis and potential applications in drug discovery and material science (Culhane & Fokin, 2011).
Safety And Hazards
Future Directions
The field of imidazole chemistry is continually evolving, with new synthetic methodologies and applications being developed12.
Please note that this information is general and may not apply to the specific compound you mentioned. For detailed information, please refer to specific resources or perform experiments in a controlled environment.
properties
IUPAC Name |
2-[[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S/c1-12-7-13(2)25(20-12)16-5-6-18(26)24(21-16)10-15-8-23(9-15)29(27,28)17-11-22(4)14(3)19-17/h5-7,11,15H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHOLGGRZLMNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)S(=O)(=O)C4=CN(C(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
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